(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride
Overview
Description
(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structural features, which include an amino group, a hydroxyl group, and a chlorophenyl group. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-chloroacetophenone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic hydrogenation processes. This method involves the use of a chiral catalyst, such as a chiral rhodium or ruthenium complex, to achieve high yields and enantioselectivity. The reaction is typically conducted under high pressure and temperature conditions to optimize the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 2-chloroacetophenone or 2-chlorobenzaldehyde.
Reduction: Formation of 2-chlorophenylethylamine.
Substitution: Formation of 2-hydroxy-2-(2-chlorophenyl)ethanol or 2-amino-2-(2-chlorophenyl)ethanol.
Scientific Research Applications
(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chiral compounds and as a building block in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a chiral ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antidepressant and antipsychotic drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters in the brain, thereby exerting antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-2-(2-chlorophenyl)ethanol hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
2-chloroacetophenone: A precursor in the synthesis of (S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride.
2-chlorophenylethylamine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its chiral nature and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively interact with molecular targets makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-2-(2-chlorophenyl)ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJCVLVGGFRUIH-DDWIOCJRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CO)N)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269773-23-0 | |
Record name | Benzeneethanol, β-amino-2-chloro-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269773-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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